ethyl 6-bromo-1H-indole-3-carboxylate
Overview
Description
Synthesis Analysis
Ethyl 6-bromo-1H-indole-3-carboxylate can be synthesized through various methods, including novel synthesis techniques that serve as intermediates in preparing potential therapeutic agents. For instance, the compound has been synthesized as a useful intermediate in the preparation of potential glycine site antagonists, highlighting its importance in medicinal chemistry (Fabio & Pentassuglia, 1998). Furthermore, research has shown the synthesis of monobrominated ethyl indole-3-carboxylate through bromination, leading to a nearly equimolar mixture of 5- and 6-bromoindoles (Leggetter & Brown, 1960).
Molecular Structure Analysis
The molecular structure of ethyl 6-bromo-1H-indole-3-carboxylate derivatives has been elucidated through crystal structure and Hirshfeld surface analysis. Such studies provide insights into the compound's crystalline form and intermolecular interactions, which are essential for understanding its chemical behavior and potential applications in drug design (Geetha et al., 2017).
Chemical Reactions and Properties
Ethyl 6-bromo-1H-indole-3-carboxylate participates in various chemical reactions, including three-component tandem reactions that involve acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates. These reactions synthesize highly diversified pyrimido[1,2-a]indoles, showcasing the compound's versatility in organic synthesis (Gupta et al., 2011).
Scientific Research Applications
Synthesis of Glycine Site Antagonists : It serves as a key intermediate in preparing potential glycine site antagonists, contributing to the field of neuropharmacology and CNS disorders treatment (Fabio & Pentassuglia, 1998).
Synthesizing Indoles and Related Compounds : The compound is used in synthesizing various indoles, which are crucial in developing pharmaceuticals and other organic materials (Murakami et al., 1985).
Intermediate for Arbidol Hydrochloride : It acts as an intermediate in synthesizing arbidol hydrochloride, an antiviral medication used in flu treatment (Wang Yu-ling, 2011).
Synthesis of 7-Bromoindole : It is used in the preparation of 7-bromoindole, a compound with applications in organic synthesis and potential pharmacological uses (Leggetter & Brown, 1960).
Anti-Hepatitis B Virus Activities : Derivatives of ethyl 6-bromo-1H-indole-3-carboxylate have shown potential anti-hepatitis B virus activities, marking its significance in antiviral research (Chai et al., 2006).
Antiviral Activities : Some derivatives of this compound exhibit notable antiviral activities, with comparable activity to known antiviral drugs (Gong Ping, 2006).
Marine Natural Products : In the field of marine natural products, derivatives of this compound, like iotrochotamides I and II, are isolated from marine sponges and have shown biological activity (Ibrahim et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-bromo-1H-indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-6-13-10-5-7(12)3-4-8(9)10/h3-6,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTDSENHTMLWAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-bromo-1H-indole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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